molecular formula C11H17N3O B7874215 2-Amino-N-isopropyl-N-pyridin-2-ylmethyl-acetamide

2-Amino-N-isopropyl-N-pyridin-2-ylmethyl-acetamide

Cat. No.: B7874215
M. Wt: 207.27 g/mol
InChI Key: MBIXWLRINAKHRD-UHFFFAOYSA-N
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Description

2-Amino-N-isopropyl-N-pyridin-2-ylmethyl-acetamide is an organic compound that features a pyridine ring, an isopropyl group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-isopropyl-N-pyridin-2-ylmethyl-acetamide typically involves the reaction of 2-aminopyridine with isopropylamine and acetic anhydride. The reaction is carried out under reflux conditions in a suitable solvent such as toluene or ethanol. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts such as palladium or platinum can also enhance the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-isopropyl-N-pyridin-2-ylmethyl-acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-N-isopropyl-N-pyridin-2-ylmethyl-acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-N-isopropyl-N-pyridin-2-ylmethyl-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    2-Aminopyridine: A simpler analog that lacks the isopropyl and acetamide groups.

    N-Isopropyl-2-aminopyridine: Similar structure but without the acetamide moiety.

    N-Pyridin-2-ylmethyl-acetamide: Lacks the isopropyl group.

Uniqueness

2-Amino-N-isopropyl-N-pyridin-2-ylmethyl-acetamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

2-amino-N-propan-2-yl-N-(pyridin-2-ylmethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O/c1-9(2)14(11(15)7-12)8-10-5-3-4-6-13-10/h3-6,9H,7-8,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBIXWLRINAKHRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1=CC=CC=N1)C(=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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